molecular formula C5H8F3NO B2685276 2,2,2-Trifluoro-N-isopropylacetamide CAS No. 348-76-5

2,2,2-Trifluoro-N-isopropylacetamide

Cat. No.: B2685276
CAS No.: 348-76-5
M. Wt: 155.12
InChI Key: PZIGCYLZIFYNLY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-isopropylacetamide is a fluorinated organic compound with the molecular formula C5H8F3NO. It is an amide derivative characterized by the presence of trifluoromethyl and isopropyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoro-N-isopropylacetamide can be synthesized through the reaction of isopropylamine with trifluoroacetic anhydride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. Pyridine and dimethylaminopyridine (DMAP) are often used as catalysts. The reaction mixture is stirred at room temperature for about 15 hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-isopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-N-isopropylacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-isopropylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroacetamide
  • N-Isopropylacetamide
  • Trifluoro-N-methylacetamide

Uniqueness

2,2,2-Trifluoro-N-isopropylacetamide is unique due to the presence of both trifluoromethyl and isopropyl groups, which confer distinct chemical and physical properties. These features make it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

2,2,2-trifluoro-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c1-3(2)9-4(10)5(6,7)8/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIGCYLZIFYNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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